molecular formula C10H9BrN4 B2881823 4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine CAS No. 2279857-94-0

4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine

Cat. No.: B2881823
CAS No.: 2279857-94-0
M. Wt: 265.114
InChI Key: QEQOXILYKVIHBM-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine is a chemical compound of significant interest in pharmaceutical and agrochemical research. Its structure incorporates two privileged heterocyclic scaffolds: a 4-bromopyrazole and a 6-cyclopropylpyrimidine. The bromine atom at the 4-position of the pyrazole ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura reactions, allowing for rapid diversification and exploration of structure-activity relationships (SAR) . Pyrazole derivatives are extensively documented in scientific literature for their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Furthermore, the pyrimidine ring is a common pharmacophore in medicinal chemistry. The specific incorporation of a cyclopropyl substituent on the pyrimidine ring, as seen in this compound, is a strategic modification noted in research to enhance pharmacological properties. For instance, studies on related pyrazolyl-pyrimidine inhibitors have demonstrated that a cyclopropyl group can contribute to superior biological activity compared to other alkyl substituents like isopropyl . This compound is representative of a chemotype investigated as potent inhibitors of key biological targets. One prominent application for similar structures is in the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), a validated target in immunosuppressive therapy and antiviral drug discovery . As such, this molecule is a valuable building block for researchers developing novel therapeutic agents. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4/c11-8-4-14-15(5-8)10-3-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQOXILYKVIHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine would depend on its specific application:

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Key Structural Features Reactivity/Biological Relevance
This compound Br (pyrazole-4), cyclopropyl (pyrimidine-6) Planar pyrazole-pyrimidine dihedral angle (~1.5°) Bromine enables Suzuki coupling; cyclopropyl enhances metabolic stability
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) p-Tolyl (pyrazole-1), imino (pyrimidine-4) Fused pyrazolo-pyrimidine system with imino group Potential kinase inhibition due to imino group’s hydrogen-bonding capacity
1-(3-Iodopyridin-2-yl)ethanone () Iodo (pyridine-3), acetyl (pyridine-2) Halogenated pyridine with electron-withdrawing acetyl Halogen-harvesting for nucleophilic substitution reactions
4-Amino-6-fluoropyridin-2(1H)-one () Amino (pyridine-4), fluoro (pyridine-6) Pyridone scaffold with polar substituents Fluorine enhances bioavailability; amino group supports derivatization

Key Observations :

  • Electrophilic Halogens: Bromine in the target compound and iodine in 1-(3-iodopyridin-2-yl)ethanone enable cross-coupling reactions, but bromine offers better cost-effectiveness and versatility .
  • Rigid vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property This compound 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine 1-p-Tolyl-pyrazolo[3,4-d]pyrimidine Derivatives
LogP ~2.8 (predicted) ~3.1 (experimental) ~2.5–3.0
Aqueous Solubility Low (cyclopropyl reduces polarity) Moderate (but-3-ynyloxy enhances solubility) Low (hydrophobic p-tolyl group)
Thermal Stability High (Tm >200°C) Moderate (Tm ~180°C) Variable (decomposes above 150°C)

Insights :

  • The cyclopropyl group in the target compound reduces solubility compared to ether-linked analogues (e.g., but-3-ynyloxy) but improves metabolic stability in vivo.
  • Brominated pyrazoles generally exhibit higher LogP values than fluorine-containing derivatives (e.g., 4-amino-6-fluoropyridin-2(1H)-one), impacting membrane permeability .

Biological Activity

4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

  • Molecular Formula : C10H9BrN4
  • Molecular Weight : 265.11 g/mol
  • CAS Number : 2279857-94-0

Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis and metabolism. By inhibiting ACC, the compound may contribute to reducing lipid accumulation and managing metabolic disorders such as obesity and dyslipidemia .

Anticancer Properties

Studies have highlighted the compound's potential in cancer therapy. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer cell lines, including prostate cancer (LNCaP) and liver cancer (HepG2). In vitro assays revealed that these compounds could significantly reduce cell viability and induce apoptosis in cancer cells .

Antiviral Activity

In addition to its anticancer properties, there is evidence suggesting antiviral activity against several viral pathogens. The compound's structural analogs have been evaluated for their ability to inhibit the replication of viruses such as the measles virus, showcasing a promising avenue for further research into antiviral therapies .

Study on ACC Inhibition

A notable study investigated the effects of this compound on ACC activity in HepG2 cells. The results indicated that the compound effectively suppressed fatty acid synthesis at concentrations as low as 0.3 mg/kg in rat models. This finding underscores its potential utility in treating metabolic disorders associated with excessive lipid accumulation .

Anticancer Efficacy Assessment

In another study focusing on the anticancer properties of pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results showed a dose-dependent reduction in cell viability, with a significant increase in apoptosis markers observed at higher concentrations. These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents .

Comparative Analysis of Biological Activity

Activity Type Mechanism IC50/ED50 References
ACC InhibitionInhibition of fatty acid synthesis<0.3 mg/kg
Anticancer (LNCaP)Induction of apoptosisVaries by concentration
AntiviralInhibition of viral replicationNot specified

Q & A

Q. What are the common synthetic routes for preparing 4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole-pyrimidine derivatives can be prepared by reacting brominated pyrazole intermediates with cyclopropane-substituted pyrimidine precursors under reflux conditions in polar solvents like ethanol. Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹).
  • X-ray crystallography for resolving 3D molecular geometry and bond angles, as demonstrated in studies of structurally similar bromopyrazole-pyrimidine derivatives .

Q. What structural features influence the compound's reactivity?

The bromine atom at the pyrazole 4-position is electrophilic, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The cyclopropyl group on the pyrimidine ring introduces steric effects, which may modulate interactions with biological targets or catalytic sites .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation of a mixed ethanol-acetone solvent system (e.g., 20 mL at room temperature over two weeks) yields high-quality single crystals. Controlled cooling rates and seeding techniques can further improve crystal lattice integrity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. Validate results by:

  • Reproducing synthesis with strict purity controls (HPLC ≥95%).
  • Comparative studies using structural analogs (e.g., replacing Br with Cl) to isolate substituent effects .

Q. How can the pyrimidine ring be functionalized for enhanced bioactivity?

  • Nucleophilic aromatic substitution : Replace the bromine atom with amines or thiols.
  • Cross-coupling : Introduce aryl/alkynyl groups via Buchwald-Hartwig or Sonogashira reactions.
  • Morpholine conjugation : Attach morpholine derivatives via Mannich reactions to improve solubility and target affinity .

Q. What computational methods predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes like kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Methodological Notes

  • Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive reactions.
  • Data Validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm assignments .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

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